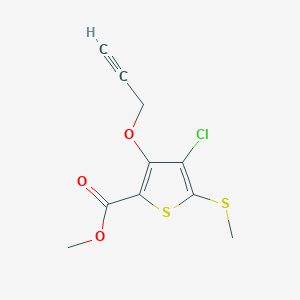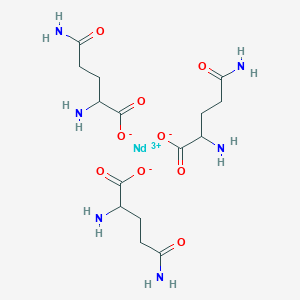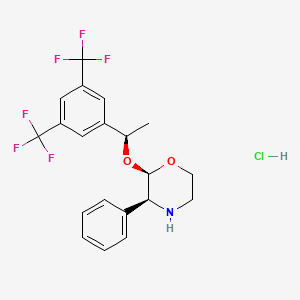
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester is an organic compound with the molecular formula C13H18O3. This compound is a derivative of benzenepropanoic acid, featuring a hydroxybutyl group and a methyl ester functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of benzenepropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The hydroxybutyl group can be introduced through a subsequent reaction involving the appropriate butyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, methyl ester: Lacks the hydroxybutyl group, making it less versatile in certain applications.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxy group, which can alter its reactivity and biological activity.
Benzenebutanoic acid, 4-hydroxy-, methyl ester: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester is unique due to the presence of both the hydroxybutyl group and the methyl ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
methyl 3-[2-(4-hydroxybutyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O3/c1-17-14(16)10-9-13-7-3-2-6-12(13)8-4-5-11-15/h2-3,6-7,15H,4-5,8-11H2,1H3 |
InChI-Schlüssel |
JCTLGFYUHPKEIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=CC=C1CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)









![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)
